5(6)-CR6G NHS Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

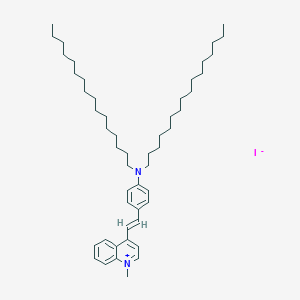

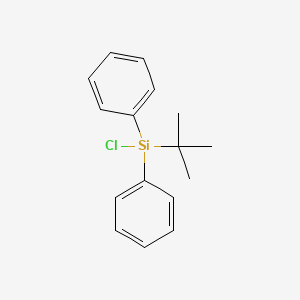

Amine-Reactive fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.

科学的研究の応用

Fluorescent Labeling of Proteins

5(6)-CR6G NHS Ester is utilized for fluorescent labeling of proteins. This is achieved through NHS ester-mediated derivatization, where the amine-reactive group reacts with primary amines of proteins or biomolecules. This method allows conjugation of various fluorescent probes to primary amines, exemplified by the fluorescent labeling of a protein's amino terminus with 5-(and-6)-carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE) (Nanda & Lorsch, 2014).

Surface Immobilization and Hydrolysis Studies

NHS esters like 5(6)-CR6G are extensively used in surface immobilizations due to their reactivity with amine-containing biomolecules. Their hydrolytic instability, however, poses challenges in maintaining stable, reactive surface chemistry. X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry (TOF-SIMS) have been used to study the surface hydrolysis of NHS-bearing organic thin films. This research aids in understanding and improving the surface chemistry crucial for technologies like microarrays, microfluidic systems, and biomedical devices (Cheng et al., 2007).

Bioconjugation Techniques

5(6)-CR6G NHS Ester is significant in bioconjugation techniques, such as protein labeling with fluorescent dyes, surface activation, and chemical synthesis of peptides. These applications leverage the NHS ester's ability to react reliably with high yield, despite its sensitivity to air moisture and water traces in solvents. The quantification of NHS esters is critical in identifying impurities or degradation, making them invaluable in diverse bioconjugation applications (Klykov & Weller, 2015).

Synthesis and Versatility

NHS esters are essential tools in various chemical areas, including peptide synthesis and bioconjugate chemistry. The synthesis of these esters typically involves coupling reactions with carboxylic acid and N-hydroxysuccinimide. Recent literature demonstrates various efficient strategies for their preparation, highlighting their versatility and widespread application in chemical synthesis and materials science (Barré et al., 2016).

Chemical Cross-Linking in Proteins

NHS esters are widely used for chemical cross-linking in proteins. They react not only with lysines but also with serines, tyrosines, and threonines. Understanding the reaction products of NHS esters is crucial for data analysis in fields like mass spectrometry and chemical cross-linking, contributing to our understanding of protein structures and interactions (Kalkhof & Sinz, 2008).

Immobilization and Coupling Optimization

5(6)-CR6G NHS Ester is used in the immobilization of biologically active components on supports. It can link antigenic peptides to functionalized microspheres in selective procedures. Studies on the kinetics of these reactions have provided insights into optimizing coupling conditions, crucial for applications in immunology and biomedical research (Tournier et al., 1998).

Selective Acylation in Peptides and Proteins

5(6)-CR6G NHS Ester, as an NHS ester derivative, is used in the selective acylation of primary amines in peptides and proteins. This method is essential for modifying biomolecules without altering their structure or function, playing a significant role in areas like proteomics and biochemistry (Abello et al., 2007).

特性

CAS番号 |

349672-89-5 |

|---|---|

製品名 |

5(6)-CR6G NHS Ester |

分子式 |

C31H29N3O7 |

分子量 |

555.59 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3E,6bta)]-(9CI)](/img/no-structure.png)

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)